Cas no 1000068-67-6 ((1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid)
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)bor onic acid
- 1H-Indole-1-carboxylic acid, 2-borono-5- nitro-, 1-(1,1-dimethylethyl) ester
- ( )-Taxiresinol
- Taxiresinol
- (1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid
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- MDL: MFCD11616284
- Inchi: InChI=1S/C13H15BN2O6/c1-13(2,3)22-12(17)15-10-5-4-9(16(20)21)6-8(10)7-11(15)14(18)19/h4-7,18-19H,1-3H3
- InChI Key: XALVHLSGJNNUFQ-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2=CC=C(C=C2C=C1B(O)O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-1 G |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 1g |
¥ 3,517.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-100mg |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 100mg |
¥883.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-250mg |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 250mg |
¥1411.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-500mg |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 500mg |
¥2347.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-1g |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 1g |
¥3515.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-5g |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 5g |
¥10545.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-10g |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 10g |
¥17576.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-100 MG |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 100MG |
¥ 884.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-250 MG |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 250MG |
¥ 1,412.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10999-500 MG |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid |
1000068-67-6 | 95% | 500MG |
¥ 2,349.00 | 2022-10-13 |
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid Suppliers
(1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on (1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid
Recent Advances in the Study of (1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid (CAS: 1000068-67-6)
The compound (1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid (CAS: 1000068-67-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This boronic acid derivative, characterized by its unique indole scaffold and nitro functional group, has shown promising activity in various biochemical assays, particularly in the context of protease inhibition and targeted therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in diseases such as cancer and inflammatory disorders.
One of the key findings in recent research is the compound's ability to act as a potent inhibitor of certain serine proteases, which are implicated in a range of pathological conditions. The boronic acid moiety is known to form reversible covalent bonds with the active-site serine residues of these enzymes, thereby inhibiting their activity. This mechanism has been leveraged in the development of novel therapeutics, with (1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid emerging as a lead candidate in several preclinical studies. Its high selectivity and low toxicity profile make it an attractive target for further investigation.
In addition to its protease inhibitory properties, recent studies have explored the compound's potential in targeted drug delivery systems. The nitro group on the indole ring provides a handle for further chemical modifications, enabling the conjugation of the molecule to various carriers or targeting moieties. This has opened up new avenues for the development of precision medicine approaches, where the compound can be delivered specifically to diseased tissues, minimizing off-target effects. Researchers have also investigated its stability and pharmacokinetic properties, with promising results indicating good bioavailability and metabolic stability.
The synthesis of (1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid has been another area of active research. Recent advancements in boronic acid chemistry have led to more efficient and scalable synthetic routes, reducing the cost and complexity of production. These improvements are critical for the compound's transition from the laboratory to clinical applications. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular features that contribute to its bioactivity, guiding the design of next-generation derivatives with enhanced potency and selectivity.
Looking ahead, the compound holds significant promise for the development of novel therapeutics, particularly in areas where current treatment options are limited. Ongoing research is focused on expanding its applications beyond protease inhibition, exploring its potential in other enzymatic systems and disease models. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical practice, paving the way for innovative treatments that address unmet medical needs. As the field continues to evolve, (1-{[(2-methyl-2-propanyl)oxy]carbonyl}-5-nitro-1H-indol-2-yl)boronic acid is poised to play a pivotal role in the next generation of chemical biology and medicinal chemistry research.
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